Morphine-3-glucuronide

Catalog No.
S623835
CAS No.
20290-09-9
M.F
C23H27NO9
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morphine-3-glucuronide

CAS Number

20290-09-9

Product Name

Morphine-3-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C23H27NO9

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-/m0/s1

InChI Key

WAEXKFONHRHFBZ-ZXDZBKESSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O

Synonyms

morphine-3-glucuronide, morphine-3beta-D-glucuronide

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O

Potential Antagonistic Effects:

Studies have investigated M3G's potential to antagonize, or counteract, the analgesic effects of morphine. Research suggests M3G can significantly reduce morphine's pain-relieving properties when administered through specific routes, such as intrathecal (into the spinal canal) or intracerebroventricular (into the brain's ventricles) []. This antagonistic effect raises questions about M3G's contribution to the development of tolerance to morphine's pain relief, where patients require increasing doses for the same level of pain control [, ].

Contribution to Opioid-Induced Hyperalgesia:

Opioid-induced hyperalgesia (OIH) is a paradoxical phenomenon where continued opioid use can actually heighten pain sensitivity. Research suggests M3G might play a role in OIH development. Studies in animals show M3G can increase the expression of pain-associated neurotransmitters in the spinal cord, potentially contributing to increased pain perception [].

Understanding M3G's Mechanisms of Action:

While M3G's potential to antagonize morphine and contribute to OIH is of interest, the exact mechanisms behind these effects are still under investigation. Research is ongoing to understand how M3G interacts with various receptors and signaling pathways in the nervous system, potentially leading to a better understanding of its overall role in pain management and opioid use [].

Morphine-3-glucuronide is a significant metabolite of morphine, primarily produced through the enzymatic action of uridine 5′-diphospho-glucuronosyltransferase 2B7. This compound is classified within the morphinan class of organic compounds, characterized by a complex polycyclic structure with a four-ring skeleton. Morphine-3-glucuronide is notable for its polar nature, which limits its ability to penetrate the blood-brain barrier effectively. Consequently, while it does not exhibit opioid agonist activity, it can influence neurological functions and has been associated with various side effects, particularly in cases of renal impairment where accumulation may occur .

M3G, unlike morphine, does not interact with opioid receptors and therefore lacks analgesic effects []. However, some research suggests M3G may have unintended consequences. Studies have shown M3G can exhibit convulsant activity, although the exact mechanism remains unclear. This effect might not be mediated through opioid receptors but rather through interaction with glycine and/or GABA receptors in the nervous system []. More research is needed to fully understand the mechanism of M3G's convulsant properties.

The formation of morphine-3-glucuronide occurs via glucuronidation, a process involving the conjugation of glucuronic acid to morphine. This reaction is catalyzed by specific enzymes, predominantly uridine 5′-diphospho-glucuronosyltransferase 2B7. The glucuronidation process typically occurs at the C3 position of morphine, leading to two primary metabolites: morphine-3-glucuronide and morphine-6-glucuronide. The hydrolysis rates of these metabolites differ significantly; for instance, morphine-3-glucuronide undergoes rapid enzymatic hydrolysis compared to morphine-6-glucuronide, which requires more time and specific conditions for complete hydrolysis .

The synthesis of morphine-3-glucuronide primarily occurs in vivo through the glucuronidation of morphine. In laboratory settings, this can be replicated using recombinant uridine 5′-diphospho-glucuronosyltransferases or through chemical synthesis methods that involve the conjugation of glucuronic acid to morphine. The enzymatic approach is favored due to its specificity and efficiency in producing the desired metabolite without significant by-products .

Morphine-3-glucuronide is primarily studied within pharmacology and toxicology due to its role as a metabolite of morphine. Its clinical relevance includes:

  • Understanding Drug Metabolism: It serves as a critical marker in studies examining the pharmacokinetics of morphine.
  • Toxicological Assessments: Monitoring levels of morphine-3-glucuronide can help assess potential toxicity in patients with impaired renal function.
  • Research into Pain Mechanisms: Investigating its excitatory effects contributes to a broader understanding of pain pathways and analgesic drug development .

Research has shown that morphine-3-glucuronide can interact with various pharmacological agents. For instance, probenecid has been identified as an agent that enhances the uptake of this metabolite. Additionally, inhibitors of P-glycoprotein may also increase its bioavailability. These interactions are crucial for understanding how concurrent medications might influence the pharmacodynamics and pharmacokinetics of morphine and its metabolites .

Morphine-3-glucuronide is part of a broader family of morphine metabolites that includes:

Compound NameDescription
Morphine-6-glucuronideAnother major metabolite known for its potent analgesic properties; produced alongside M3G.
NormorphineA less active metabolite that results from demethylation of morphine but lacks significant pharmacological activity.
Buprenorphine-3-glucuronideA metabolite of buprenorphine that also exhibits unique properties compared to morphine derivatives.
Morphine-N-oxideA metabolite formed through N-demethylation; it has different receptor activity compared to M3G.

Morphine-3-glucuronide is unique among these compounds due to its specific excitatory effects and limited analgesic action compared to its counterparts like morphine-6-glucuronide, which provides significant pain relief .

Physical Description

Solid

XLogP3

-3

UNII

O27Z9CH39A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20290-09-9

Wikipedia

Morphine-3-glucuronide

Dates

Modify: 2023-08-15

Explore Compound Types